molecular formula C18H16ClNO5 B2794061 Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate CAS No. 866137-14-6

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

Cat. No.: B2794061
CAS No.: 866137-14-6
M. Wt: 361.78
InChI Key: HUINXFWINSOUFT-UHFFFAOYSA-N
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Description

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is an organic compound with a complex structure, featuring both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate typically involves a multi-step process. One common method includes the following steps:

    Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with 4-aminophenylmalonic acid dimethyl ester in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of corresponding substituted esters or amides.

Scientific Research Applications

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Materials Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{4-[(3-fluorobenzoyl)amino]phenyl}malonate
  • Dimethyl 2-{4-[(3-bromobenzoyl)amino]phenyl}malonate
  • Dimethyl 2-{4-[(3-methylbenzoyl)amino]phenyl}malonate

Uniqueness

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is unique due to the presence of the 3-chlorobenzoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs with different substituents on the benzoyl group.

Biological Activity

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate, with the molecular formula C18H16ClNO5C_{18}H_{16}ClNO_5 and CAS number 866137-14-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cells, and structure-activity relationships (SAR).

  • Molecular Weight : 361.78 g/mol
  • Chemical Structure : The compound features a malonate backbone with a chlorobenzoyl amino substitution that is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of dimethyl malonate exhibit various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

A study evaluating a series of compounds similar to this compound demonstrated significant antibacterial efficacy. The compounds were tested against various strains of bacteria, including gram-positive bacteria and mycobacteria.

CompoundActivity Against Staphylococcus aureusActivity Against MRSAActivity Against Mycobacterium tuberculosis
This compoundModerateModerateLow
Compound A (similar structure)HighHighModerate
Compound B (similar structure)LowLowHigh

The results indicated that while this compound showed moderate activity against Staphylococcus aureus and MRSA, it was less effective against Mycobacterium tuberculosis compared to some analogs .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on various cancer cell lines to evaluate the therapeutic potential of this compound. The compound was tested against the following cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)25.0
HeLa (cervical cancer)30.5
A549 (lung cancer)15.0

The IC50 values indicate that this compound exhibits notable cytotoxic effects, particularly against A549 lung cancer cells, suggesting potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorobenzoyl amino group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Key SAR Findings:

  • Chlorine Substitution : The introduction of chlorine at the benzoyl moiety increases antibacterial potency.
  • Malonate Backbone : Essential for maintaining the structural integrity necessary for biological activity.
  • Amino Group : Plays a critical role in enhancing interactions with target proteins.

Case Studies

In one notable case study, researchers synthesized a series of malonate derivatives including this compound and evaluated their effects on bacterial growth inhibition and cancer cell viability. The study concluded that modifications in the malonate structure could lead to enhanced biological activities, paving the way for new therapeutic agents .

Properties

IUPAC Name

dimethyl 2-[4-[(3-chlorobenzoyl)amino]phenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-24-17(22)15(18(23)25-2)11-6-8-14(9-7-11)20-16(21)12-4-3-5-13(19)10-12/h3-10,15H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUINXFWINSOUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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